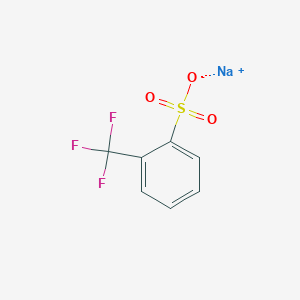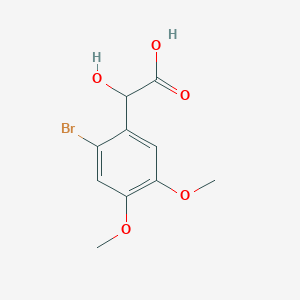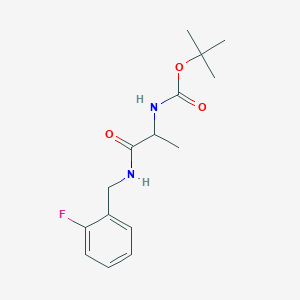
(R)-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorobenzyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanamide backbone: This involves the reaction of a suitable precursor with a propanamide derivative under controlled conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Industrial Production Methods
Industrial production methods for ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
®-2-(Boc-amino)-N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of a fluorine atom.
®-2-(Boc-amino)-N-(2-iodobenzyl)propanamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in ®-2-(Boc-amino)-N-(2-fluorobenzyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its chloro, bromo, and iodo analogs. Fluorine’s small size and high electronegativity contribute to these distinctive characteristics.
特性
分子式 |
C15H21FN2O3 |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
tert-butyl N-[1-[(2-fluorophenyl)methylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-10(18-14(20)21-15(2,3)4)13(19)17-9-11-7-5-6-8-12(11)16/h5-8,10H,9H2,1-4H3,(H,17,19)(H,18,20) |
InChIキー |
DKDQSNBVUJECIK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC1=CC=CC=C1F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


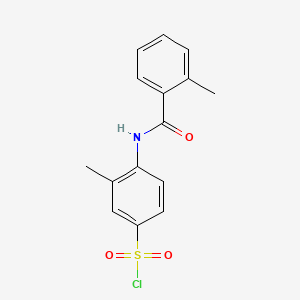
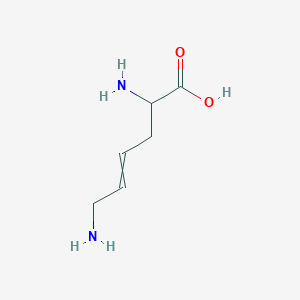


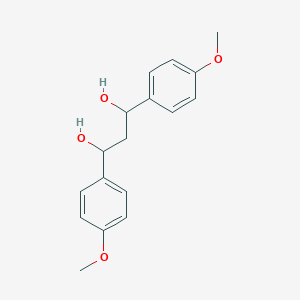

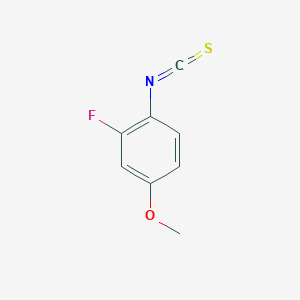
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
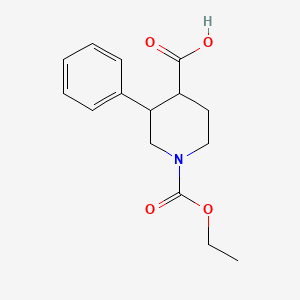
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
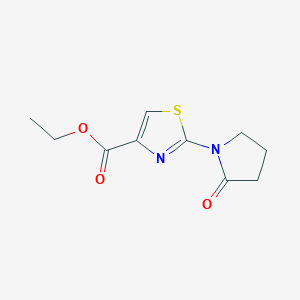
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
